2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 880805-92-5
VCID: VC7185559
InChI: InChI=1S/C20H23N5O3S/c1-12-6-5-7-15(13(12)2)22-18(26)11-29-20-24-23-19(25(20)21)14-8-9-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
SMILES: CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.5

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

CAS No.: 880805-92-5

Cat. No.: VC7185559

Molecular Formula: C20H23N5O3S

Molecular Weight: 413.5

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide - 880805-92-5

Specification

CAS No. 880805-92-5
Molecular Formula C20H23N5O3S
Molecular Weight 413.5
IUPAC Name 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C20H23N5O3S/c1-12-6-5-7-15(13(12)2)22-18(26)11-29-20-24-23-19(25(20)21)14-8-9-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Standard InChI Key XFPRKVBPFCDXNP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C

Introduction

Chemical Identification and Structural Features

Molecular and Structural Characteristics

The compound’s molecular architecture centers on a 1,2,4-triazole ring substituted at the 3rd position with a sulfanyl group and at the 4th and 5th positions with amino and 3,4-dimethoxyphenyl groups, respectively. The acetamide side chain is further functionalized with a 2,3-dimethylphenyl group. Key properties include:

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₃S
Molecular Weight413.5 g/mol
IUPAC NameN-(2,3-dimethylphenyl)-2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCOC1=C(C=CC(=C1)OC)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)C)C
InChIKeyMIENFRDCNBRRGJ-UHFFFAOYSA-N

The SMILES string and InChIKey provide precise descriptors for computational modeling and database searches . The presence of methoxy groups at the 3,4-positions on the phenyl ring and dimethyl substituents on the acetamide’s aromatic moiety may influence solubility and target binding.

Stereochemical Considerations

While the compound’s 2D structure is well-defined, its 3D conformation—accessible via PubChem’s interactive model —reveals potential steric interactions between the triazole ring and the 2,3-dimethylphenyl group. Such interactions could modulate pharmacological activity by affecting molecular flexibility or binding pocket compatibility.

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data, inferred from structural analogs, would likely include:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the triazole ring protons (~δ 8.5 ppm), methoxy groups (~δ 3.8 ppm), and aromatic protons.

  • Mass Spectrometry: A molecular ion peak at m/z 413.5 consistent with the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment under reverse-phase conditions.

Application AreaRationale
Antimicrobial AgentsTriazole rings inhibit fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) .
Kinase InhibitorsThe dimethylphenyl group may fit hydrophobic pockets in kinase binding sites.
Antioxidant TherapeuticsSulfanyl groups could scavenge reactive oxygen species.

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

The compound’s closest analogue, N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (PubChem CID: 3678970) , shares a similar triazole-sulfanyl-acetamide backbone but differs in substituent patterns:

CompoundKey DifferencesPotential Impact
Target Compound (CID 7590646)3,4-Dimethoxyphenyl; 2,3-dimethylphenylEnhanced lipophilicity and steric bulk
CID 3678970 4-Methoxyphenyl; 4-acetamidophenylAltered hydrogen-bonding capacity

Such structural variations highlight the role of substituents in modulating bioactivity and pharmacokinetics.

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